molecular formula C19H28N4O2 B2723746 2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide CAS No. 1444585-02-7

2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide

Cat. No.: B2723746
CAS No.: 1444585-02-7
M. Wt: 344.459
InChI Key: NUXIIOCHIYPXAG-UHFFFAOYSA-N
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Description

2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, an ethylphenyl group, and a morpholinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide typically involves the reaction of 3-ethylphenylamine with cyanoacetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reacted with 2-methyl-2-(morpholin-4-yl)propylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction temperatures, solvent choices, and reaction times. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and dichloromethane (DCM).

Chemical Reactions Analysis

Types of Reactions

2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the morpholinyl group can enhance solubility and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar in structure but with a different aromatic ring.

    Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate: Contains a cyano group and an indole ring, showing similar reactivity.

Uniqueness

2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. Its morpholinyl group enhances its solubility, making it more versatile in various applications compared to similar compounds.

Properties

IUPAC Name

2-(N-cyano-3-ethylanilino)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-4-16-6-5-7-17(12-16)22(15-20)13-18(24)21-14-19(2,3)23-8-10-25-11-9-23/h5-7,12H,4,8-11,13-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXIIOCHIYPXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)NCC(C)(C)N2CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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